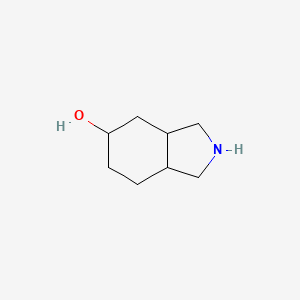

Octahydro-1H-isoindol-5-OL

Description

Contextual Significance of Hydroxylated Octahydroisoindole (B159102) Derivatives in Synthetic Chemistry

Hydroxylated octahydroisoindole derivatives are of considerable interest to synthetic chemists due to their prevalence in the core structures of various biologically active molecules. The defined stereochemistry of the fused ring system and the presence of the hydroxyl group allow for the construction of compounds with specific spatial arrangements, a critical factor in designing molecules that can interact with biological targets.

The synthesis of such derivatives often involves stereoselective methods to control the relative orientation of the substituents on the bicyclic framework. For instance, the synthesis of enantiopure cis- and trans-fused octahydroisoindole systems has been achieved through methods like the use of chiral precursors and diastereoselective additions. These strategies are crucial for accessing specific stereoisomers, which can exhibit vastly different biological activities. The octahydroisoindole scaffold itself is recognized as an important framework in the synthesis of biologically active compounds, including phosphonic analogues of octahydroisoindole-1-carboxylic acids, which are of interest in drug design.

Overview of Current Research Trajectories for Octahydro-1H-isoindol-5-OL

While dedicated research focusing solely on this compound is not extensively published, its current research trajectories can be inferred from its commercial availability as a synthetic building block and the applications of structurally related compounds. The availability of specific stereoisomers, such as rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol, suggests its utility in the stereocontrolled synthesis of more complex molecules. enaminestore.com

A significant area of application for the broader octahydroisoindole scaffold is in medicinal chemistry. For example, substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acids have been patented as potential antihypertensive agents. google.com This highlights the potential for derivatives of this compound to be explored for various therapeutic applications. The hydroxyl group can serve as a point for introducing further diversity, allowing for the synthesis of libraries of compounds for biological screening. For instance, it can be acylated or etherified to explore structure-activity relationships in drug discovery programs.

Hierarchical Classification within Polycyclic Amine Frameworks

This compound belongs to the class of polycyclic amines, which are organic compounds containing two or more fused rings, at least one of which contains a nitrogen atom. This classification can be further refined based on the nature of the ring system and the functional groups present.

Hierarchical Classification of this compound:

Broad Class: Heterocyclic Compounds

Sub-Class: Amines

Further Sub-Class: Polycyclic Amines

Specific Framework: Octahydroisoindole (a fused bicyclic amine)

Functionalized Derivative: Hydroxylated Octahydroisoindole

Specific Compound: this compound

The synthesis of polycyclic amines is a significant area of research in organic chemistry, with various methods developed for their construction. These methods often involve tandem reactions, such as cross-dehydrogenative coupling and intramolecular hydroarylation, to build the complex ring systems efficiently. The development of such synthetic strategies is crucial for accessing novel polycyclic amine scaffolds for various applications.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | cymitquimica.combiosynth.com |

| Molecular Weight | 141.21 g/mol | cymitquimica.combiosynth.com |

| Physical Form | Oil | sigmaaldrich.com |

| Purity | Typically ≥95% | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOLLBMYIRHSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Octahydro 1h Isoindol 5 Ol and Stereoisomers

Retrosynthetic Analysis: Strategic Disconnections and Precursor Identification

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ub.eduamazonaws.com This process involves strategically breaking bonds (disconnections) to identify potential synthetic pathways.

Analysis of C-C and C-N Bond Formation Tactics

The construction of the octahydroisoindole (B159102) core relies on the effective formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. A common retrosynthetic approach for the bicyclic system of Octahydro-1H-isoindol-5-OL involves disconnecting the C-N bond of the pyrrolidine (B122466) ring and a C-C bond within the cyclohexane (B81311) ring.

C-N Bond Formation: The formation of the C-N bond is a critical step in creating the isoindole structure. digitellinc.comnih.gov This can be achieved through various methods, including reductive amination or the use of cross-dehydrogenative coupling (CDC) reactions, which offer an environmentally friendly route by formally generating hydrogen as a byproduct. researchgate.net Strategies involving alcohols as reactants via a "borrowing hydrogen" (BH) methodology have also gained significant interest for forming C-N bonds. digitellinc.com

C-C Bond Formation: The formation of the six-membered ring often utilizes classic C-C bond-forming reactions. For instance, a Diels-Alder reaction can be envisioned where a diene and a dienophile containing the necessary functionalities are reacted to form the cyclohexene (B86901) ring, which can then be reduced. Another powerful strategy is the Robinson annulation, which combines a Michael addition with an aldol (B89426) condensation to construct a six-membered ring. scispace.com

Stereochemical Control Elements in Retrosynthesis of the Octahydroisoindole Scaffold

The stereochemistry at the two ring junction carbons of the octahydroisoindole system can be either cis or trans, leading to distinct isomers with different physical and chemical properties. Achieving control over this stereochemistry is a primary focus in the synthesis of these molecules. technion.ac.il

Advanced synthetic methodologies, such as those employing oxazoloisoindolone lactams or strategies based on cyclohexanedicarboxylic anhydride, allow for the production of enantiopure intermediates with complete stereocontrol at the ring junction. acs.org The choice of chiral auxiliaries, catalysts, and reaction conditions plays a pivotal role in directing the stereochemical outcome. For instance, the use of chiral ligands in transition metal-catalyzed reactions can facilitate the formation of specific stereoisomers with high enantioselectivity. researchgate.net

De Novo Synthesis Pathways and Cyclization Strategies

De novo synthesis refers to the construction of complex molecules from simple precursors. For the octahydro-1H-isoindole scaffold, several powerful strategies have been developed, including multi-component reactions, cycloaddition chemistry, and catalytic asymmetric synthesis.

Multi-component Reaction Approaches to the Octahydroisoindole Ring System

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms of the starting materials. frontiersin.org MCRs offer significant advantages, including high atom economy, reduced reaction times, and simplified purification procedures. rug.nlcaltech.edu

Several MCRs have been developed for the synthesis of isoindole derivatives. For example, a one-pot, three-component reaction involving an amine, an aldehyde, and a suitable dienophile can be employed to construct the core structure. mdpi.com Another approach involves the Kabachnik–Fields reaction followed by a cyclization to yield functionalized isoindoles. beilstein-journals.org These methods provide rapid access to a diverse range of substituted octahydroisoindoles.

Cycloaddition Chemistry in the Construction of the this compound Scaffold

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic and bicyclic systems. uc.pt In the context of this compound synthesis, a [4+2] cycloaddition between a diene and a dienophile containing the requisite nitrogen functionality can be a key step.

For instance, an intramolecular Diels-Alder reaction of a substrate containing both a diene and a dienophile tethered by a nitrogen atom can directly lead to the fused bicyclic system of the octahydroisoindole. Gold(I)-catalyzed cycloaddition reactions of propargyl substrates have also emerged as a versatile method for constructing various cyclic systems. ntnu.edu These reactions can proceed through different pathways, including [2+3] and [2+5] cycloadditions, offering access to a variety of heterocyclic structures. ntnu.edu

Catalytic Asymmetric Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure compounds is of paramount importance in pharmaceutical chemistry, as different enantiomers can exhibit vastly different biological activities. Catalytic asymmetric synthesis provides an efficient means to produce single enantiomers of chiral molecules. researchgate.netfrontiersin.org

Several strategies have been developed for the catalytic asymmetric synthesis of octahydroisoindole derivatives. These often involve the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of key bond-forming reactions. researchgate.netudel.edu For example, an asymmetric Heck cyclization has been used as a key step in the synthesis of related pyrroloindoline systems. udel.edu Furthermore, organocatalyzed Michael additions followed by tandem cyclizations have been successfully employed to construct complex octahydroindoles with high enantioselectivity. scispace.com The development of catalytic asymmetric methods for the synthesis of spirocyclobutyl oxindoles via [2+2] cycloaddition further highlights the power of this approach. rsc.org

Chemoselective Functionalization and Derivatization Post-Synthesis

The dual reactivity of the hydroxyl group and the secondary amine in this compound necessitates highly selective reaction conditions to achieve desired modifications without resorting to complex protection-deprotection sequences. The development of regioselective and stereoselective methods is crucial for efficiently creating derivatives with well-defined structures.

The selective functionalization of the hydroxyl group in the presence of a more nucleophilic secondary amine is a significant synthetic challenge. However, specific strategies can favor O-functionalization over N-functionalization.

Esterification: The formation of esters from the hydroxyl group can be achieved through various methods. While standard acylation with acid chlorides or anhydrides might lead to mixtures of N- and O-acylated products, enzyme-catalyzed reactions offer remarkable regioselectivity. For instance, lipases are known to catalyze the acylation of hydroxyl groups with high precision in complex molecules. This approach avoids the need to protect the amine. Another strategy involves leveraging metal catalysis; Cu(II) ions can chelate with both the amine and the alcohol, deprotonating the hydroxyl group to form a more nucleophilic alkoxide that preferentially attacks an acylating agent. acs.org This method has been shown to achieve chemoselective O-acylation even in aqueous environments. acs.org

Etherification: The synthesis of ethers from the hydroxyl moiety typically involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis). To prevent competitive N-alkylation, the nitrogen atom must first be protected, for example, with a Boc (tert-butyloxycarbonyl) group. An alternative approach for stereoretentive etherification involves the formation of an intermediate aziridinium (B1262131) ion from a related amino alcohol, which is then opened by a phenoxide nucleophile in a biphasic system to yield the desired ether with retention of stereochemistry. acs.org

Table 1: Regioselective Modifications of the Hydroxyl Group

| Modification | Reagent/Catalyst | Key Features |

|---|---|---|

| Esterification | Lipase (Enzyme) | High regioselectivity for O-acylation; mild, environmentally friendly conditions. |

| Acyl Thioester / Cu(II) | Cu(II) coordination activates the hydroxyl group for selective attack, enabling reaction in water. acs.org | |

| Etherification | NaH, Alkyl Halide | Requires N-protection (e.g., with a Boc group) to prevent competing N-alkylation. |

| Aziridinium Ring Opening | Allows for stereoretentive etherification under specific biphasic conditions. acs.org |

The secondary amine of the octahydroisoindole core is a versatile handle for introducing a wide array of functional groups. Common modifications include N-alkylation, N-acylation, and N-arylation, which can significantly alter the steric and electronic properties of the molecule.

N-Alkylation: This can be achieved through several methods. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a highly effective strategy. google.com Alternatively, direct alkylation with alkyl halides can be used, though this may lead to over-alkylation. A green and efficient method involves the N-alkylation of amines using carboxylic acids and molecular hydrogen, catalyzed by a ruthenium/triphos complex. nih.gov

N-Acylation: Acylation of the nitrogen atom is typically straightforward using acid chlorides or anhydrides in the presence of a non-nucleophilic base. This reaction is often used to install protecting groups, such as the Boc group, or to introduce amide functionalities that can modulate biological activity. Thioesters have also been reported as stable and effective acyl sources for the chemoselective N-acylation of related indole (B1671886) systems, often promoted by a base like cesium carbonate. nih.gov

N-Arylation: The introduction of aryl groups at the nitrogen position is commonly accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Table 2: Functionalization at the Nitrogen Moiety

| Modification | Reagent/Catalyst | Method |

|---|---|---|

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | Reductive Amination google.com |

| Carboxylic Acid, H₂, Ru-catalyst | Catalytic Reductive Alkylation nih.gov | |

| N-Acylation | Benzoyl Chloride, Base | Standard Acylation ntu.edu.sg |

| Thioester, Cs₂CO₃ | Chemoselective Acylation nih.gov | |

| N-Arylation | Aryl Halide, Pd-catalyst | Buchwald-Hartwig Amination |

The rigid bicyclic framework of the octahydroisoindole system provides a strong stereochemical bias that can be exploited to control the formation of new stereocenters.

Via N-Acyliminium Ions: A powerful strategy involves the generation of a transient N-acyliminium ion. researcher.liferesearchgate.netarkat-usa.org This can be achieved by first acylating the nitrogen atom and then treating the resulting lactam with a Lewis acid or by oxidation of an N-acyl precursor. The planar, electrophilic iminium ion is then susceptible to nucleophilic attack. The existing stereocenters in the octahydroisoindole ring direct the approach of the nucleophile, leading to the highly diastereoselective formation of a new stereocenter at the carbon adjacent to the nitrogen. This method has been used to synthesize various substituted octahydroisoindole derivatives, including carboxylic acids and phosphonic acids. csic.es

Functionalization of Appended Groups: New stereocenters can also be introduced by performing stereoselective reactions on functional groups that were previously added to the molecule. For example, if an allyl group is installed at the nitrogen (as described in 2.3.2), this alkene can undergo reactions like:

Sharpless Asymmetric Dihydroxylation: To introduce two new chiral centers, forming a diol.

Stereoselective Epoxidation: Followed by nucleophilic ring-opening to install two adjacent functional groups with controlled stereochemistry.

α-Functionalization via Enolates: In cases where a carbonyl group is present, such as in an N-acyl derivative, it is possible to form an enolate and react it with an electrophile. The stereoselectivity of such reactions on related bicyclic proline analogues is often high due to the conformational rigidity of the ring system, which dictates the trajectory of the incoming electrophile. acs.org

Table 3: Strategies for Stereoselective Introduction of New Stereocenters

| Strategy | Intermediate/Precursor | Reaction | Outcome |

|---|---|---|---|

| N-Acyliminium Ion Chemistry | N-Acyl-octahydroisoindole | Nucleophilic Addition (e.g., with cyanides, organometallics) | Diastereoselective formation of α-substituted derivatives. researchgate.netcsic.es |

| Alkene Functionalization | N-Allyl-octahydroisoindol-5-ol | Asymmetric Dihydroxylation | Formation of a chiral diol with two new stereocenters. |

| Enolate Chemistry | N-Acyl-4-oxo-proline analogue | Aldol Condensation | trans-3-substituted products formed with high diastereoselectivity. acs.org |

Advanced Spectroscopic and Crystallographic Elucidation of Octahydro 1h Isoindol 5 Ol Structure and Conformation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For a molecule like Octahydro-1H-isoindol-5-ol, with multiple stereocenters and conformational flexibility, a suite of NMR experiments is required for a comprehensive analysis.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity and relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms (²JHH and ³JHH). For this compound, COSY would be used to trace the proton-proton connectivities within the fused ring system, helping to identify the protons of the cyclohexane (B81311) and pyrrolidine (B122466) rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the assignment of the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. In this compound, HMBC could show correlations from the hydroxyl proton to the C5 carbon, confirming its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, which is critical for determining the relative stereochemistry. For instance, the observation of NOEs between specific protons on the two rings would help to establish the cis or trans fusion of the bicyclic system. The orientation of the hydroxyl group (axial or equatorial) could also be inferred from NOE cross-peaks to neighboring protons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound based on Analogous Structures (Note: This table is illustrative and not based on experimental data for the specific compound.)

| Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Hypothetical) |

| 1 | 2.8 - 3.2 (m) | 50 - 55 | COSY with H-7a; HMBC with C-3, C-7a |

| 3 | 2.8 - 3.2 (m) | 50 - 55 | COSY with H-3a; HMBC with C-1, C-4 |

| 3a | 2.0 - 2.4 (m) | 40 - 45 | COSY with H-3, H-4, H-7a |

| 4 | 1.4 - 1.8 (m) | 25 - 30 | COSY with H-3a, H-5 |

| 5 | 3.5 - 3.9 (m) | 65 - 70 | COSY with H-4, H-6; HMBC with C-3a, C-7 |

| 6 | 1.2 - 1.6 (m) | 28 - 33 | COSY with H-5, H-7 |

| 7 | 1.2 - 1.6 (m) | 28 - 33 | COSY with H-6, H-7a |

| 7a | 2.0 - 2.4 (m) | 40 - 45 | COSY with H-1, H-3a, H-7 |

| NH | 1.5 - 2.5 (br s) | - | HMBC with C-1, C-3 |

| OH | 2.0 - 4.0 (br s) | - | HMBC with C-5 |

In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have distinct physical properties. Solid-state NMR (ssNMR) is a valuable tool for characterizing these polymorphs and studying the supramolecular interactions, such as hydrogen bonding, that define the crystal packing. For this compound, which has both a hydrogen bond donor (OH and NH) and acceptor (N and O), extensive intermolecular hydrogen bonding is expected in the solid state. ssNMR could differentiate between polymorphs by detecting differences in the chemical shifts and relaxation times of the carbon and nitrogen atoms involved in these interactions.

The fused ring system of this compound is not rigid and can undergo conformational changes, such as ring-flipping of the cyclohexane moiety and puckering of the pyrrolidine ring. These dynamic processes can often be studied by variable-temperature NMR experiments. At low temperatures, the exchange between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the exchange rate increases, leading to coalescence and eventually time-averaged signals. The analysis of these changes can provide thermodynamic and kinetic parameters for the conformational exchange processes auremn.org.br.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and intermolecular interactions. These methods serve as a molecular fingerprint for identification and are particularly useful for studying hydrogen bonding.

The hydroxyl (O-H) and amino (N-H) groups of this compound are capable of forming both intramolecular and intermolecular hydrogen bonds. The stretching frequency of the O-H bond is particularly sensitive to its environment.

Free O-H: In a dilute solution in a non-polar solvent, a sharp absorption band is expected in the region of 3600-3650 cm⁻¹, corresponding to a free, non-hydrogen-bonded hydroxyl group.

Intramolecular Hydrogen Bonding: If the conformation of the molecule allows for the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom of the pyrrolidine ring, a broader absorption band at a lower frequency (typically 3450-3600 cm⁻¹) would be observed.

Intermolecular Hydrogen Bonding: In the pure liquid or solid state, or in concentrated solutions, strong intermolecular hydrogen bonds will be dominant. This leads to a very broad and intense absorption band at a significantly lower frequency, often in the range of 3200-3400 cm⁻¹.

Studies on simple amino alcohols have extensively used vibrational spectroscopy to characterize the competition between intra- and intermolecular hydrogen bonding ustc.edu.cnaip.orgacs.orgarxiv.org. The position and shape of the O-H stretching band provide direct evidence for the nature and strength of these interactions.

The vibrational spectra of cyclic molecules exhibit characteristic "ring breathing" and other skeletal modes in the fingerprint region (below 1500 cm⁻¹). The frequencies of these modes are sensitive to the conformation of the rings. For this compound, different conformational isomers (e.g., chair-boat or chair-chair for the cyclohexane ring) would have distinct vibrational signatures. By comparing the experimental spectra with theoretical calculations for different possible conformers, it is possible to gain insights into the predominant conformation in a given state (gas, liquid, or solid) acs.orguc.pt.

Table 2: Characteristic Infrared Absorption Frequencies for this compound (Note: This table is illustrative and based on general group frequencies.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

| O-H | Stretching (H-bonded) | 3200 - 3400 (broad, strong) | Indicates intermolecular hydrogen bonding. |

| N-H | Stretching | 3300 - 3500 (medium) | May overlap with O-H stretch. |

| C-H | Stretching (sp³) | 2850 - 3000 (strong) | Aliphatic C-H bonds. |

| C-N | Stretching | 1020 - 1250 (medium) | |

| C-O | Stretching | 1000 - 1260 (strong) |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unequivocal confirmation of its molecular formula, C₈H₁₅NO. This precision is crucial in distinguishing it from other potential isomeric or isobaric species.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, providing insights into the connectivity of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and subjected to collision-induced dissociation (CID) or other fragmentation methods like electron transfer dissociation (ETD). nih.gov The resulting fragment ions are then analyzed to piece together the structure of the parent molecule.

The fragmentation of cyclic amines is often characterized by ring-opening reactions and subsequent loss of small neutral molecules. nih.govacs.orgnih.gov For this compound, key fragmentation pathways would likely involve:

Loss of Water (H₂O): The presence of a hydroxyl group makes the loss of a water molecule a highly probable initial fragmentation step, leading to a significant ion at m/z corresponding to [M+H - H₂O]⁺.

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. pressbooks.pub This would result in the opening of the pyrrolidine ring.

Ring Fission of the Cyclohexane Moiety: Fragmentation of the six-membered ring could occur through various pathways, including retro-Diels-Alder-type reactions if any unsaturation were present, or through sequential loss of small hydrocarbon fragments.

A plausible fragmentation pathway, initiated by the loss of water followed by cleavage of the bicyclic system, would generate a series of diagnostic fragment ions. The analysis of these fragments allows for the confident identification of the octahydro-1H-isoindole core and the position of the hydroxyl group.

Table 1: Plausible HRMS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| [C₈H₁₅NO + H]⁺ | [C₈H₁₄N]⁺ | H₂O | Dehydrated parent ion |

| [C₈H₁₅NO + H]⁺ | [C₅H₁₀N]⁺ | C₃H₆O | Fragment from cleavage of the cyclohexane ring |

| [C₈H₁₅NO + H]⁺ | [C₄H₈N]⁺ | C₄H₈O | Fragment from further ring cleavage |

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.com This technique would provide an unambiguous determination of the relative and absolute stereochemistry of the chiral centers in this compound, as well as a detailed picture of its packing in the crystal lattice.

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield fundamental crystallographic data. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). While specific data for this compound is not publicly available, related isoindole derivatives have been studied crystallographically. For instance, derivatives of hexahydro-1H-isoindole-1,3(2H)-dione have been reported to crystallize in various systems, providing a reference for the types of structures that might be expected. tubitak.gov.trresearchgate.net

Table 2: Illustrative Crystallographic Data for a Related Isoindole Derivative

Disclaimer: The following data is for a related hexahydro-isoindole derivative and is presented for illustrative purposes only.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5432(3) |

| b (Å) | 12.0987(5) |

| c (Å) | 10.2345(4) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 994.5(1) |

| Z | 4 |

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a secondary amine (a hydrogen bond donor and acceptor) suggests that hydrogen bonding would play a dominant role in the crystal structure. Specifically, O-H···N, N-H···O, and O-H···O hydrogen bonds would likely be observed, linking the molecules into chains, sheets, or a three-dimensional network.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical sciences. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Crystallization studies of this compound from various solvents and under different conditions (e.g., temperature, evaporation rate) would be necessary to identify and characterize any potential polymorphic forms. Each polymorph would have a unique crystal structure and, consequently, a distinct X-ray diffraction pattern.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Stereochemistry

This compound is a chiral molecule, and as such, it will interact with plane-polarized light. Chiroptical techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for assessing the enantiomeric purity and determining the absolute stereochemistry of chiral compounds. rsc.orgmdpi.comacs.org

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the chromophores within the molecule. For this compound, the relevant chromophores are the N-H and O-H groups. While these saturated chromophores absorb at low wavelengths, their CD signals can be measured and compared to theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) to establish the absolute configuration of the chiral centers.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign and magnitude of the Cotton effect, is characteristic of the stereochemistry of the molecule.

Together, CD and ORD provide a powerful non-destructive method for confirming the enantiomeric purity of a sample of this compound and for assigning its absolute stereochemistry, often in conjunction with X-ray crystallography data.

Computational Chemistry and Theoretical Investigations of Octahydro 1h Isoindol 5 Ol

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to predicting the electronic structure and spectroscopic properties of molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvents.

Reaction Mechanism Elucidation of Octahydro-1H-isoindol-5-OL Transformations

Computational chemistry offers powerful tools to unravel the intricate details of chemical reactions at a molecular level. For transformations involving this compound, such as N-alkylation, acylation, or oxidation of the hydroxyl group, density functional theory (DFT) would be the predominant method of choice. DFT calculations can map out the potential energy surface of a reaction, identifying the most plausible pathways from reactants to products.

For instance, in studies of isoindole derivatives, DFT has been successfully employed to investigate reaction mechanisms, including cycloaddition reactions and multi-component assembly processes. researchgate.netresearchgate.net These studies often explore the initial formation of intermediates, subsequent cyclization steps, and final product formation, providing a step-by-step molecular narrative of the transformation. researchgate.net A similar approach for this compound would involve modeling the reactants, any catalysts or reagents, and systematically exploring the geometric and electronic changes throughout the proposed reaction sequence.

A critical aspect of understanding a reaction mechanism is the characterization of its transition state(s)—the highest energy point along the reaction pathway that separates reactants from products. Computational methods, particularly DFT, are adept at locating and characterizing these fleeting structures. joaquinbarroso.com For a hypothetical transformation of this compound, a transition state search would be performed to identify the geometry of the activated complex.

The process typically involves an initial guess of the transition state structure, followed by optimization algorithms that locate the first-order saddle point on the potential energy surface. joaquinbarroso.comyoutube.com Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. joaquinbarroso.com This imaginary frequency visualizes the atomic motions involved in crossing the energy barrier, such as bond formation or cleavage.

By mapping the intrinsic reaction coordinate (IRC), researchers can trace the path from the transition state downhill to both the reactants and the products, thereby confirming that the identified transition state correctly connects the desired species on the potential energy surface. joaquinbarroso.com This mapping provides a detailed picture of the geometric evolution of the molecule as the reaction progresses.

Illustrative Data: Hypothetical Transition State Parameters for the N-methylation of this compound

| Parameter | Value | Method/Basis Set |

| Imaginary Frequency | -350 cm⁻¹ | B3LYP/6-31G(d) |

| Key Bond Distance (N-CH₃) | 2.1 Å | B3LYP/6-31G(d) |

| Key Bond Distance (C-I) | 2.5 Å | B3LYP/6-31G(d) |

| Relative Energy (kcal/mol) | 15.2 | B3LYP/6-31G(d) |

Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) are optimized, a wealth of kinetic and thermodynamic data can be extracted. ekb.eg These parameters are crucial for predicting the feasibility and rate of a reaction under various conditions.

Thermodynamic parameters such as the enthalpy of reaction (ΔH), entropy of reaction (ΔS), and Gibbs free energy of reaction (ΔG) can be calculated from the electronic energies and vibrational frequencies of the optimized structures. sciensage.infonist.gov A negative ΔG indicates a spontaneous reaction, while a positive value suggests a non-spontaneous process under the given conditions.

Kinetic parameters are derived from the energy barrier of the reaction, which is the difference in energy between the reactants and the transition state (the activation energy, Ea). Using transition state theory, the rate constant (k) of the reaction can be estimated. Computational studies on related heterocyclic systems have demonstrated excellent agreement between calculated and experimentally determined kinetic and thermodynamic data. nist.gov For this compound, these calculations would enable the prediction of reaction rates and equilibrium positions for its various transformations.

Illustrative Data: Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Dehydration of this compound

| Parameter | Calculated Value |

| Enthalpy of Reaction (ΔH) | +5.5 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -2.1 kcal/mol |

| Activation Energy (Ea) | 25.8 kcal/mol |

| Pre-exponential Factor (A) | 1.2 x 10¹² s⁻¹ |

Structure-Property Relationship (SPR) Modeling for Non-Biological Attributes

Structure-Property Relationship (SPR) modeling seeks to establish a correlation between the molecular structure of a compound and its macroscopic properties. While often applied in drug discovery (Structure-Activity Relationships), SPR can also be used to predict non-biological attributes relevant to material science, such as solubility, thermal stability, or interaction with surfaces.

For this compound, computational SPR studies would involve calculating a variety of molecular descriptors. These can include electronic descriptors (e.g., HOMO-LUMO gap, dipole moment, polarizability), topological descriptors (e.g., molecular connectivity indices), and geometric descriptors (e.g., solvent-accessible surface area). By building a dataset of these descriptors for a series of related isoindole derivatives and correlating them with experimentally measured properties, a predictive model can be developed.

Building upon SPR models, computational chemistry can be employed in the rational design of novel derivatives of this compound with tailored properties for specific material science applications. For example, if the goal is to design a derivative that strongly adheres to a particular metal surface, DFT calculations can be used to model the interaction between the molecule and a slab of the metal.

By systematically modifying the functional groups on the this compound scaffold (e.g., by replacing the hydroxyl group with other functionalities or by substituting on the nitrogen atom), researchers can computationally screen a virtual library of compounds. The binding energy of each derivative to the surface can be calculated, allowing for the identification of candidates with enhanced adhesion properties. This in silico design approach can significantly accelerate the discovery of new materials with desired characteristics, reducing the need for extensive experimental synthesis and testing. For instance, the introduction of cyano or trifluoromethyl groups into related heterocyclic structures has been shown to enhance thermal stability and flame resistance in epoxy resins. mdpi.com Similar strategies could be computationally explored for derivatives of this compound to improve their performance in polymer composites or as functional coatings.

Non Biological Applications and Advanced Materials Science Incorporating Octahydro 1h Isoindol 5 Ol

Octahydro-1H-isoindol-5-OL as a Chiral Ligand in Asymmetric Catalysis

Synthesis and Characterization of this compound Metal Complexes

No specific information was found on the synthesis and characterization of metal complexes where this compound acts as a ligand.

Application in Enantioselective Transformations (e.g., asymmetric hydrogenation, C-C bond formation)

No documented applications of this compound or its metal complexes in enantioselective transformations were identified.

Ligand Design Principles for Enhanced Stereoselectivity and Activity

There is no available research discussing the specific ligand design principles for modifying the this compound scaffold to enhance stereoselectivity and catalytic activity.

Integration into Polymeric and Supramolecular Materials

Synthesis of this compound-Derived Monomers for Polymerization

No literature was found detailing the synthesis of polymerizable monomers derived from this compound.

Self-Assembly Studies and Supramolecular Recognition Processes

No studies on the self-assembly or supramolecular recognition properties of this compound were located.

Fabrication of this compound-Functionalized Materials for Sensing or Separation

There is currently no available research literature describing the fabrication of materials functionalized with this compound for the purposes of chemical sensing or separation. While the functionalization of materials with organic molecules to create selective sensors and separation media is a broad and active area of research, the application of this specific compound has not been reported.

Role as a Key Stereochemical Building Block in Complex Organic Synthesis

The utility of chiral molecules as building blocks is a cornerstone of modern organic synthesis, enabling the construction of complex, stereochemically defined targets. Chiral auxiliaries, for instance, are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com

Precursor in the Total Synthesis of Natural Products (if structurally related)

No documented instances have been found of this compound serving as a direct precursor in the total synthesis of any natural products. While the broader octahydroindole nucleus is present in some natural products, the specific role of this hydroxylated derivative is not cited in synthetic literature. scispace.com

Application as a Chiral Auxiliary or Scaffold in Multi-Step Synthesis

The application of this compound as a chiral auxiliary or as a scaffold in multi-step synthesis is not described in the available literature. The principles of chiral auxiliaries involve the temporary attachment of a chiral group to guide a stereoselective transformation, a role for which this compound has not been reported. wikipedia.org

Development of Novel Analytical Probes and Methodologies

The design of molecules for specific analytical applications, such as analyte detection or as components of chiral separation media, is a significant field within analytical chemistry.

Design of this compound-Based Derivatives for Specific Analyte Detection

There is no evidence of the design or synthesis of derivatives of this compound intended for use as analytical probes for specific analyte detection.

Application in Chiral Separation Techniques (e.g., chiral stationary phases)

The use of specific chiral compounds as the stationary phase in chromatography is a common technique for separating enantiomers. sigmaaldrich.com However, there are no reports of this compound being utilized in the creation of chiral stationary phases for HPLC or other chiral separation techniques.

Environmental Fate and Degradation Mechanisms of Octahydro 1h Isoindol 5 Ol Excluding Ecotoxicity

Photolytic Degradation Pathways and Kinetics

No information was found regarding the photolytic degradation of Octahydro-1H-isoindol-5-OL.

Identification of Photoproducts and Reaction Intermediates

There are no available studies that identify the photoproducts or reaction intermediates formed during the photolysis of this compound.

Influence of Wavelength and Environmental Factors on Photolysis

Data on how different wavelengths of light or environmental factors such as pH and the presence of natural sensitizers influence the photolysis of this compound is not available.

Hydrolytic Stability and Hydrolysis Kinetics

The hydrolytic stability and the kinetics of hydrolysis for this compound have not been reported in the available scientific literature.

Due to the absence of research on the environmental fate and degradation of this compound, the following data tables, which were intended to be interactive, remain unpopulated.

Table 1: Photodegradation Products of this compound

| Photoproduct | Reaction Intermediate |

|---|

Table 2: Oxidation Rate Constants of this compound with Reactive Oxygen Species

| Reactive Oxygen Species | Rate Constant |

|---|

Table 3: Hydrolysis Kinetics of this compound

| pH | Half-life (t½) |

|---|

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydroxyl radicals |

Future Research Directions and Uncharted Avenues for Octahydro 1h Isoindol 5 Ol

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is paramount for the future utility of Octahydro-1H-isoindol-5-ol. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic routes.

Green chemistry principles offer a roadmap for these endeavors. rsc.orgnih.gov Strategies such as one-pot syntheses, which combine multiple reaction steps into a single operation, can significantly improve efficiency and reduce waste. nih.gov The exploration of catalyst-free and solvent-free reaction conditions, potentially utilizing mechanochemistry (grindstone chemistry), presents another promising avenue for sustainable synthesis. researchgate.net Furthermore, employing greener solvents, such as water or bio-based solvents, and developing recyclable catalytic systems can drastically reduce the environmental footprint of this compound production. rsc.orgmdpi.com The application of flow chemistry could also offer advantages in terms of safety, scalability, and efficiency.

| Sustainable Synthetic Strategy | Potential Advantages | Relevant Research Area |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Tandem reactions, domino reactions |

| Catalyst-Free & Solvent-Free Reactions | Minimized environmental impact, simplified purification | Mechanochemistry, solid-state synthesis |

| Green Solvents & Recyclable Catalysts | Reduced toxicity and waste, improved sustainability | Aqueous synthesis, biocatalysis, heterogeneous catalysis |

| Flow Chemistry | Enhanced safety, scalability, and process control | Microreactor technology, continuous processing |

Advanced Computational Prediction of New Properties and Applications

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new applications for chemical compounds. In the context of this compound, advanced computational methods can be employed to predict a wide range of properties and guide experimental efforts.

Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. acs.orgnih.gov These quantum-chemical calculations can provide insights into the compound's potential as an inhibitor for specific biological targets by determining parameters such as frontier molecular orbital energies (HOMO and LUMO), ionization potential, and electron affinity. acs.org Molecular docking simulations can further predict the binding affinity and interaction modes of this compound with various enzymes and receptors, aiding in the rational design of new therapeutic agents. mdpi.commdpi.com Additionally, computational tools can predict pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) of novel derivatives, which is crucial for drug development. mdpi.com

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Rational drug design, materials science |

| Molecular Docking | Binding affinity, protein-ligand interactions | Drug discovery, enzyme inhibition studies |

| Molecular Dynamics (MD) Simulations | Conformational analysis, dynamic behavior | Understanding biological mechanisms |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Virtual screening, lead optimization |

Interdisciplinary Research Integrating this compound into Emerging Technologies

The unique structural features of the isoindole scaffold suggest that this compound could find applications in various emerging technologies. Interdisciplinary research will be key to unlocking this potential.

The broader family of isoindole derivatives has shown promise in the field of organic electronics due to their conjugated π-electron systems. ua.esrsc.org While this compound is saturated, it can serve as a versatile building block for the synthesis of novel functional materials. For instance, it could be incorporated into polymers or other macromolecules to modulate their physical and chemical properties. Furthermore, the inherent fluorescence of some isoindole derivatives suggests that functionalized versions of this compound could be developed as fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs). rsc.orgnih.gov Its potential use in the development of sensors and as a scaffold in the creation of new catalysts are also areas ripe for exploration.

| Emerging Technology | Potential Role of this compound Derivatives | Key Research Areas |

| Organic Electronics | Building block for organic semiconductors | Synthesis of novel polymers and small molecules |

| Fluorescent Probes | Core structure for fluorescent sensors | Development of chemosensors, bioimaging agents |

| Materials Science | Monomer for functional polymers | Polymer chemistry, materials characterization |

| Catalysis | Ligand for metal catalysts | Asymmetric synthesis, organometallic chemistry |

Addressing Current Challenges in this compound Research

Despite its potential, research on this compound faces several challenges that need to be addressed to facilitate its broader application. The inherent reactivity and potential instability of the isoindole core, particularly in its aromatic form, can complicate synthesis and handling. rsc.orgthieme-connect.comresearchgate.net While the saturated octahydro version is generally more stable, developing robust synthetic protocols that allow for precise control over stereochemistry remains a significant hurdle.

A major challenge is the limited commercial availability of diverse starting materials and intermediates, which can hamper the synthesis of novel derivatives. Future research should focus on developing versatile synthetic pathways that start from readily available precursors. Furthermore, the lack of extensive toxicological and pharmacological data for this compound and its derivatives is a critical gap that needs to be filled to ensure its safe handling and to advance its potential therapeutic applications. Overcoming these challenges will require a concerted effort from synthetic chemists, computational scientists, and biologists.

| Challenge | Proposed Research Direction | Impact |

| Synthetic Complexity and Stereocontrol | Development of stereoselective synthetic methods | Access to enantiomerically pure compounds for biological evaluation |

| Limited Availability of Starting Materials | Design of synthetic routes from simple, accessible precursors | Increased accessibility for the research community |

| Lack of Biological Data | Comprehensive in vitro and in vivo studies | Elucidation of therapeutic potential and safety profile |

| Instability of Related Isoindole Systems | Investigation of stabilizing functional groups and conditions | Improved handling and applicability of derivatives |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing Octahydro-1H-isoindol-5-OL with high purity?

- Methodological Answer : Synthesis can be optimized using ionic liquid-promoted reactions, as demonstrated for structurally related isoindole derivatives. For example, [HMIm]BF4 (1-hexyl-3-methylimidazolium tetrafluoroborate) enables mild, neutral conditions, high yields (~89–95%), and recyclability of the solvent. Reaction parameters (temperature, stoichiometry of 4-amino precursors, and chloroacetophenone derivatives) should be systematically varied to minimize byproducts .

Q. How can the molecular structure and stereochemistry of this compound be experimentally validated?

- Methodological Answer :

- X-ray crystallography : Use single-crystal diffraction with SHELXL refinement to resolve bond angles, torsion angles, and hydrogen-bonding networks. Advanced features like TWIN and HKLF5 in SHELXL are critical for handling twinned crystals or disordered structures .

- Spectroscopy : Combine H/C NMR to confirm proton environments and carbon hybridization. IR spectroscopy can identify functional groups (e.g., hydroxyl stretches at ~3200–3600 cm) .

Q. What key physicochemical properties are critical for experimental design?

- Methodological Answer : Prioritize the following properties for solubility, stability, and reactivity assessments:

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystalline packing and stability of this compound derivatives?

- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen-bond motifs (e.g., chains, rings). For example, Etter’s rules predict directional N–H···O or O–H···N interactions in isoindole derivatives. Computational tools like Mercury (CCDC) can map donor-acceptor distances and angles, while thermal gravimetric analysis (TGA) assesses stability under varied humidity .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

- Methodological Answer :

- Data Triangulation : Cross-validate in vitro assays (e.g., enzyme inhibition) with in vivo models. For example, discrepancies in IC values may arise from assay conditions (pH, solvent polarity).

- Structural Analog Analysis : Compare activity trends in derivatives (e.g., 1H-indol-5-ol analogs) to identify substituent effects on bioactivity .

Q. How can computational models predict the biological activity of this compound analogs?

- Methodological Answer :

- QSAR Modeling : Use descriptors like polar surface area (PSA, ~67.09 Å) and logP to train regression models. Validate with leave-one-out cross-validation (LOOCV) .

- Molecular Docking : Simulate binding poses in target proteins (e.g., GPCRs) using AutoDock Vina. Adjust protonation states based on pKa predictions .

Q. What analytical techniques optimize purity assessment and stability testing?

- Methodological Answer :

- HPLC-MS : Employ C18 columns (3.5 μm, 150 mm length) with acetonitrile/water gradients (0.1% formic acid) for peak resolution. Monitor degradation products under accelerated stability conditions (40°C/75% RH) .

- Dynamic Light Scattering (DLS) : Assess aggregation propensity in aqueous buffers .

Q. What challenges arise in resolving enantiomeric forms, and how can chiral chromatography be optimized?

- Methodological Answer :

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

- Crystallographic Validation : Co-crystallize with chiral resolving agents (e.g., tartaric acid) to confirm absolute configuration .

Methodological Considerations

- Data Contradiction Analysis : For conflicting crystallographic data, re-refine structures using alternative software (e.g., Olex2 vs. SHELXL) and validate against spectroscopic data .

- Experimental Reproducibility : Document solvent batch effects (e.g., trace water in DMSO) and storage conditions (-20°C under argon) to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.